4-[2-(2-Bromophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-[2-(2-Bromophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazinone core, which is a common structural motif in medicinal chemistry, and is functionalized with bromophenyl and methoxypyridinyl groups, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(2-Bromophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. The bromophenyl and methoxypyridinyl groups can interact with enzymes or receptors, modulating their activity. The piperazinone core may also play a role in binding to biological macromolecules, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzyl)sulfanyl]-N′-[(E)-(4-iodophenyl)methylene]acetohydrazide
- 4-Bromophenyl 4-bromobenzoate
- 2-(4-Boronophenyl)acetic acid
Uniqueness
4-[2-(2-Bromophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromophenyl and methoxypyridinyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development.
Properties
IUPAC Name |
4-[2-(2-bromophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-25-16-11-14(6-7-20-16)22-9-8-21(12-18(22)24)17(23)10-13-4-2-3-5-15(13)19/h2-7,11H,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMRWJSWARQWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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